N1-(2-chlorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide
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Overview
Description
N1-(2-chlorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 1-methoxypropan-2-amine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
[ \text{2-chlorobenzylamine} + \text{1-methoxypropan-2-amine} + \text{oxalyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control. Techniques such as recrystallization, chromatography, and spectroscopic analysis would be employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The chlorobenzyl group may undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
N1-(2-chlorobenzyl)-N2-(1-methoxypropan-2-yl)urea: Similar structure but with a urea group instead of an oxalamide group.
N1-(2-chlorobenzyl)-N2-(1-methoxypropan-2-yl)carbamate: Contains a carbamate group instead of an oxalamide group.
Uniqueness
N1-(2-chlorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide is unique due to its specific functional groups and the potential applications arising from its chemical structure. The presence of both the 2-chlorobenzyl and 1-methoxypropan-2-yl groups may confer distinct properties compared to similar compounds, such as different reactivity or biological activity.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(1-methoxypropan-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-9(8-19-2)16-13(18)12(17)15-7-10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQBYNWPZLTKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NCC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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